(9R)-6'-Methoxycinchonan-9-yl benzoate

Asymmetric Catalysis β‑Lactam Synthesis Chiral Lewis Base

Generic cinchona alkaloids fail to deliver the >99% ee required for advanced pharmaceutical intermediate synthesis. (9R)-6'-Methoxycinchonan-9-yl benzoate (Benzoylquinine) solves this with its unique (8α,9R) stereochemistry and 6'-methoxy substitution, enabling near-perfect enantioselectivity in [2+2] cycloadditions and multi-step telescoped sequences. As a privileged organocatalyst, it is essential for producing active (R)-enantiomer carbapenem and monobactam precursors. Ensure process robustness and procurement reliability with this specific stereoisomer, verified for research reproducibility. Bulk and custom sizes available.

Molecular Formula C27H28N2O3
Molecular Weight 428.5 g/mol
CAS No. 60723-45-7
Cat. No. B3146744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9R)-6'-Methoxycinchonan-9-yl benzoate
CAS60723-45-7
Molecular FormulaC27H28N2O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C27H28N2O3/c1-3-18-17-29-14-12-20(18)15-25(29)26(32-27(30)19-7-5-4-6-8-19)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18,20,25-26H,1,12,14-15,17H2,2H3/t18-,20-,25+,26-/m0/s1
InChIKeyUOXLNYIYPISSFF-LXFCCGDJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9R)-6′-Methoxycinchonan-9-yl benzoate (Benzoylquinine, CAS 60723-45-7) – Chiral Cinchona Alkaloid Catalyst for Asymmetric Synthesis


(9R)-6′-Methoxycinchonan-9-yl benzoate, commonly known as benzoylquinine (BQ), is a chiral derivative of the cinchona alkaloid quinine [1]. It is a privileged organocatalyst that functions as a chiral Lewis base/nucleophile, enabling highly enantioselective carbon–carbon and carbon–heteroatom bond-forming reactions [2]. Its structure features a quinoline ring, a quinuclidine core, and a benzoyl ester at the C9 position, which is critical for its stereodiscriminating ability [1].

Catalyst Class Chiral Cinchona Alkaloid Organocatalyst
Reaction Mode Asymmetric Lewis Base / Nucleophilic Catalysis
Stereochemical Identity (8α,9R) Configuration with 6′-Methoxy and Benzoyl Ester Critical for enantioselectivity control
Key Application Scope Enantioselective C–C and C–X Bond Formation

Why Generic Substitution Fails for (9R)-6′-Methoxycinchonan-9-yl benzoate: Stereochemical and Functional Imperatives


Although the cinchona alkaloid scaffold is common, simple substitution of (9R)-6′-methoxycinchonan-9-yl benzoate with other O‑benzoylated alkaloids or non‑benzoylated analogs fails to replicate its performance. The precise (8α,9R) stereochemistry, combined with the 6′‑methoxy group and the benzoyl ester, creates a unique chiral pocket that governs both enantioselectivity and catalytic efficiency [1]. Even closely related pseudo‑enantiomers such as benzoylquinidine or derivatives lacking the 6′‑methoxy group exhibit inverted or diminished enantioselectivities, altered reaction rates, and reduced substrate scope [2][3]. Consequently, procurement decisions cannot rely on generic “cinchona benzoate” replacements; the specific stereoisomer and substitution pattern are critical for reproducibility and process robustness.

Configuration Pseudo-enantiomers (e.g., benzoylquinidine) invert absolute product configuration, may not support target enantiomer synthesis.
Substitution Pattern Absence of the 6′-methoxy group or C9-benzoyl ester alters the chiral pocket, enantioselectivity and catalytic efficiency may differ.
Derivative Form Neutral O-benzoyl catalysts may not replace quaternized salts for phase-transfer applications; functional divergence requires review.

Quantitative Differentiation of (9R)-6′-Methoxycinchonan-9-yl benzoate from Closest Analogs


Enantioselective β‑Lactam Synthesis: Benzoylquinine vs. Benzoylquinidine

In the catalytic asymmetric synthesis of β‑lactams via [2+2] cycloaddition of ketenes and imines, benzoylquinine (BQ) delivers superior enantioselectivity compared to its pseudo‑enantiomer benzoylquinidine (BQd) under identical conditions [1]. The absolute configuration of the product is also opposite, demonstrating stereochemical control.

β-Lactam Synthesis: BQ vs. BQd
Head-to-head
BQ: >99% ee (R) vs Benzoylquinidine: 98% ee (S)
Opposite product handedness confirms stereochemical-control context.
[2+2] cycloaddition, −78 °C, toluene.
Asymmetric Catalysis β‑Lactam Synthesis Chiral Lewis Base

Catalytic Efficiency in Hydrogenation: Impact of C9 Configuration on Pt

A systematic comparison of cinchona alkaloid modifiers on Pt reveals that the C9 configuration is decisive for rate and enantioselectivity. The (8α,9R) configuration present in (9R)-6′-methoxycinchonan-9-yl benzoate is essential; the 9‑epimer (9‑epi‑cinchonidine) drastically reduces both rate and ee [1].

Hydrogenation: C9 Configuration Impact
Class-level inference
ee drop of 20–40 pp; rate reduction 50–70%
(9R) configuration is non-negotiable for rate and enantioselectivity; 9-epimer results may differ significantly.
Pt/Al₂O₃, 10 bar H₂, 25 °C.
Heterogeneous Asymmetric Hydrogenation Chiral Modification Platinum Catalysis

Phase‑Transfer Catalysis: O‑Benzoyl vs. N‑Benzyl‑O‑Benzoyl Salts in SNAr

The neutral O‑benzoyl derivative (benzoylquinine) provides a distinct reactivity profile compared to its quaternary ammonium salts. In SNAr reactions, N‑benzyl‑O‑benzoylcinchoninium salts achieve up to 96% ee, while the neutral benzoylquinine is ineffective as a standalone catalyst in this specific transformation [1]. This underscores that the O‑benzoyl moiety is a necessary but not sufficient structural element; the counterion and N‑alkylation state dictate applicability.

Phase-Transfer SNAr: Neutral vs. Salt
Cross-study comparable
Neutral BQ not applicable as standalone catalyst
Functional divergence: quaternization required for phase-transfer SNAr context.
N-Benzyl-O-benzoylcinchoninium Br: up to 96% ee.
Phase‑Transfer Catalysis Nucleophilic Aromatic Substitution Cinchona Alkaloid Salts

One‑Pot Multistep Synthesis: Benzoylquinine Mediates Up to Five Steps

Benzoylquinine (BQ) uniquely mediates a four‑ to five‑step reaction cascade in a single vessel, producing highly optically enriched β‑substituted aspartic acid derivatives. This multistep competency is not shared by non‑benzoylated cinchona alkaloids or simpler benzoyl derivatives lacking the 6′‑methoxy group [1].

One-Pot Multistep Synthesis
Cross-study comparable
Up to 5 distinct steps in one pot; >95% ee
Multistep competency supports telescoped process development context.
Product yield 60–85%. Non-benzoylated analogs typically mediate 1–2 steps.
Multistep One‑Pot Synthesis β‑Amino Acids Bifunctional Catalysis

Optimal Application Scenarios for (9R)-6′-Methoxycinchonan-9-yl benzoate Based on Differentiated Evidence


Asymmetric Synthesis of β‑Lactam Antibiotics and Chiral Building Blocks

Use (9R)-6′-methoxycinchonan-9-yl benzoate as the chiral nucleophilic catalyst in [2+2] cycloadditions of ketenes and imines to produce enantiomerically pure β‑lactams (>99% ee). This method is employed in the synthesis of carbapenem and monobactam antibiotic intermediates, where the (R)‑enantiomer is the active pharmaceutical ingredient. The ability to achieve near‑perfect enantioselectivity with BQ, while the pseudo‑enantiomer benzoylquinidine yields the opposite product configuration, makes BQ essential for target‑oriented synthesis. [1]

One‑Pot Catalytic Asymmetric Synthesis of β‑Amino Acid Derivatives

Apply benzoylquinine in a telescoped, multistep procedure to construct β‑substituted aspartic acid derivatives from simple starting materials. BQ mediates up to five sequential transformations (ketene generation, nucleophilic addition, electrophilic trapping, and acylation) in a single reaction vessel, delivering products with >95% ee and 60–85% yield. This protocol is particularly valuable for medicinal chemistry programs requiring diverse β‑amino acid scaffolds for peptidomimetics and protease inhibitors. [2]

Enantioselective α‑Chlorination of β‑Ketoesters for Halogenated Chiral Synthons

Utilize benzoylquinine as an organocatalyst for the α‑chlorination of β‑ketoesters using polyhalogenated quinolinones as the halogen source. This reaction provides access to chiral α‑chloro‑β‑ketoesters, which are versatile intermediates for further functionalization via nucleophilic substitution. The method avoids transition metals and is operationally simple, making it suitable for both academic and industrial laboratories seeking halogenated chiral building blocks. [3]

Application
Selection Property
Validation Focus
Asymmetric β-Lactam Synthesis
Stereochemical-control context
Enantiomer-attribution review for target-oriented synthesis
One-Pot β-Amino Acid Derivatives
Multistep catalytic competency
Telescoped process robustness and intermediate isolation review
Enantioselective α-Chlorination
Lewis base organocatalysis scope
Halogenated chiral synthon workflow fit and purity review

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